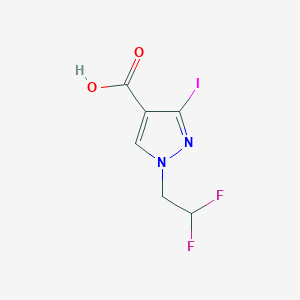

1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid

Descripción

1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid is a compound of significant interest in the field of organic chemistry. It features a pyrazole ring substituted with a difluoroethyl group and an iodine atom, along with a carboxylic acid functional group. This unique structure imparts the compound with distinct chemical properties, making it valuable for various scientific and industrial applications.

Propiedades

IUPAC Name |

1-(2,2-difluoroethyl)-3-iodopyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2IN2O2/c7-4(8)2-11-1-3(6(12)13)5(9)10-11/h1,4H,2H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFCUYPAYQBXIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CC(F)F)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the difluoroethylation of a pyrazole derivative, followed by iodination and carboxylation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of its functional groups.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid has several notable applications across different scientific domains:

1. Medicinal Chemistry:

- Enzyme Inhibition: Preliminary studies suggest that the compound may act as an enzyme inhibitor or modulate receptor functions, which could lead to therapeutic applications in oncology and infectious diseases. Its unique structure allows it to interact with biological targets effectively.

- Anti-inflammatory Activity: In vitro studies have demonstrated that related pyrazole derivatives exhibit significant anti-inflammatory properties, with IC50 values against COX enzymes ranging from 0.02 to 0.04 µM, indicating strong inhibitory effects. This suggests potential use in treating inflammatory diseases.

2. Agrochemicals:

- The compound is valuable in the development of agrochemicals due to its potential biological activity against pests and pathogens. Its structural features may enhance its efficacy as a pesticide or herbicide.

3. Material Science:

- This compound can serve as a building block for synthesizing advanced materials with specific properties, including enhanced thermal stability and chemical resistance.

Case Studies and Research Findings

Recent literature highlights several studies focusing on the synthesis and biological evaluation of pyrazole derivatives similar to this compound:

- Therapeutic Applications: Research indicates that pyrazole derivatives can effectively modulate inflammatory responses, suggesting their potential use in treating various inflammatory diseases.

- Safety Profile: Histopathological examinations in animal models have indicated minimal degenerative changes in organs when treated with pyrazole derivatives, suggesting a favorable safety profile for further development.

Mecanismo De Acción

The mechanism of action of 1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding interactions. These properties enable the compound to modulate biological pathways and exert its effects on target enzymes or receptors.

Comparación Con Compuestos Similares

- 1-(2,2-Difluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole

- 1-(3-Bromo-1H-pyrazol-1-yl)ethan-1-one

Uniqueness: 1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid stands out due to its unique combination of a difluoroethyl group and an iodine atom on the pyrazole ring. This combination imparts distinct chemical properties, such as enhanced lipophilicity and the ability to participate in halogen bonding, making it a valuable compound for various applications.

Actividad Biológica

1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid is a fluorinated organic compound that has garnered attention in medicinal chemistry and agrochemical development due to its unique structural features. This compound includes a pyrazole ring substituted with a 2,2-difluoroethyl group, an iodine atom, and a carboxylic acid functional group. Its distinct chemical properties suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of 258.01 g/mol. The presence of the difluoroethyl group enhances lipophilicity and metabolic stability, while the iodine atom facilitates halogen bonding interactions, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₅F₂IN₂O₂ |

| Molar Mass | 258.01 g/mol |

| Density | 2.09 g/cm³ (predicted) |

| Boiling Point | 253.2 °C (predicted) |

| pKa | -0.67 (predicted) |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies indicate that it may function as an enzyme inhibitor or modulate receptor activities through mechanisms such as competitive inhibition or allosteric modulation. The difluoroethyl group is believed to enhance the compound's reactivity and stability, making it a valuable candidate for therapeutic applications.

Biological Activity Studies

Research on the biological activities of this compound has revealed several potential therapeutic effects:

- Enzyme Inhibition : Initial findings suggest that the compound may act as an inhibitor for various enzymes involved in metabolic pathways.

- Receptor Binding : It has been proposed that this compound can bind to specific receptors, influencing their function and potentially leading to therapeutic benefits in conditions such as cancer or infectious diseases.

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the synthesis and biological evaluation of pyrazole derivatives similar to this compound:

- Anti-inflammatory Activity : In vitro studies demonstrated that compounds structurally related to this pyrazole derivative exhibited significant anti-inflammatory properties. For example, derivatives showed IC50 values against COX enzymes ranging from 0.02 to 0.04 µM, indicating strong inhibitory effects .

- Therapeutic Applications : A study reported that pyrazole derivatives could modulate inflammatory responses effectively, suggesting potential use in treating inflammatory diseases .

- Safety Profile : Histopathological examinations in animal models indicated minimal degenerative changes in organs when treated with pyrazole derivatives, suggesting a favorable safety profile for further development .

Q & A

Q. What are the key synthetic strategies for preparing 1-(2,2-Difluoroethyl)-3-iodo-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

The synthesis of pyrazole-4-carboxylic acid derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, fluoroalkyl pyrazole derivatives are synthesized via condensation of fluoroacetyl halides with dimethylamino vinyl methyl ketone, followed by cyclization with hydrazines and oxidation to introduce the carboxylic acid group . To optimize yields:

- Temperature control : Maintain precise temperatures during cyclization (e.g., 40–100°C for Pd-catalyzed cross-coupling steps) to minimize side reactions .

- Catalyst selection : Use Pd(PPh₃)₄ for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups at the 3-position .

- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane) resolves intermediates, while recrystallization improves final product purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound, and what diagnostic features should be prioritized?

- NMR Spectroscopy :

- ¹H NMR : Look for the pyrazole ring proton signals (δ 7.5–8.5 ppm) and splitting patterns from the difluoroethyl group (CF₂CH₂, δ 4.5–5.5 ppm) . The carboxylic acid proton may appear as a broad peak (δ 12–14 ppm) in DMSO-d₆.

- ¹⁹F NMR : Confirm the presence of two equivalent fluorine atoms (CF₂) with a singlet near δ -110 to -120 ppm .

- Mass Spectrometry (HRMS) : Verify the molecular ion [M+H]⁺ and isotopic pattern for iodine (m/z with 127I/129I ratio ~1:1) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., carboxylic acid dimerization) for structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies in NMR or MS data often arise from tautomerism, residual solvents, or impurities. For example:

- Tautomeric equilibria : Pyrazole rings may exhibit keto-enol tautomerism, altering proton chemical shifts. Use variable-temperature NMR to stabilize dominant tautomers .

- Iodine effects : The heavy atom effect can split signals in ¹³C NMR. Compare experimental data with DFT-calculated chemical shifts for validation .

- Impurity profiling : Employ HPLC-MS (e.g., 97–98% purity thresholds) to detect byproducts from incomplete iodination or oxidation steps .

Q. What strategies improve the solubility and stability of this compound in biological assay buffers?

- Solubility enhancement :

- Stability optimization :

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Molecular docking : Screen derivatives against target enzymes (e.g., cyclooxygenase-2) to prioritize substituents at the 1- and 3-positions .

- QSAR modeling : Correlate electronic parameters (Hammett σ) of the difluoroethyl and iodo groups with inhibitory activity .

- ADMET prediction : Use tools like SwissADME to optimize logP (target ≤3) and polar surface area (≤140 Ų) for blood-brain barrier penetration .

Methodological Considerations

Q. What protocols are recommended for scaling up synthesis while maintaining reproducibility?

- Process analytical technology (PAT) : Monitor reactions in real-time via FTIR or Raman spectroscopy to track intermediate formation .

- Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., iodination) to improve heat dissipation and safety .

- DoE (Design of Experiments) : Optimize molar ratios (e.g., hydrazine:ketone) and reaction times using factorial designs to reduce batch-to-batch variability .

Q. How should researchers mitigate hazards associated with handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid dermal/ocular exposure .

- Waste disposal : Neutralize acidic waste with sodium bicarbonate before incineration to prevent iodine release .

- Emergency protocols : In case of inhalation, administer oxygen; for ingestion, rinse with water and seek immediate medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.